molecular formula C15H26N2O3 B15126912 Tert-butyl 3-(azepane-1-carbonyl)azetidine-1-carboxylate

Tert-butyl 3-(azepane-1-carbonyl)azetidine-1-carboxylate

Cat. No.: B15126912
M. Wt: 282.38 g/mol
InChI Key: CEEDTIBMSIIDSU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(azepane-1-carbonyl)azetidine-1-carboxylate is an organic compound with the molecular formula C14H26N2O3 It is a derivative of azetidine and azepane, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azepane-1-carbonyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Azepane Group: The azepane group is introduced via nucleophilic substitution or addition reactions.

    Esterification: The final step involves esterification with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(azepane-1-carbonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or azepane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 3-(azepane-1-carbonyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(azepane-1-carbonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • 1-Boc-3-azetidinone
  • Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(azepane-1-carbonyl)azetidine-1-carboxylate is unique due to the presence of both azetidine and azepane rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 3-(azepane-1-carbonyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-12(11-17)13(18)16-8-6-4-5-7-9-16/h12H,4-11H2,1-3H3

InChI Key

CEEDTIBMSIIDSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)N2CCCCCC2

Origin of Product

United States

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